molecular formula C19H21NO4 B5225746 N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide

Cat. No. B5225746
M. Wt: 327.4 g/mol
InChI Key: FVRZTGCPWQPYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide, also known as AEBS or AEBSF, is a protease inhibitor that has been widely used in scientific research. It is a synthetic compound that belongs to the class of benzamidine-based inhibitors, which are commonly used to inhibit serine proteases. AEBSF has been used to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin.

Mechanism of Action

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF inhibits serine proteases by irreversibly binding to the active site of the enzyme. The inhibitor contains a benzamidine group that mimics the substrate of the protease and binds to the active site of the enzyme. The acetyl group of N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF then reacts with a serine residue in the active site, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has been shown to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin. Inhibition of these proteases can lead to a variety of biochemical and physiological effects. For example, inhibition of thrombin can prevent blood clotting, while inhibition of trypsin and chymotrypsin can prevent the breakdown of proteins in the digestive system.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it useful for studying the function of these enzymes in various biological systems. N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF is also stable and easy to use, which makes it a popular choice for researchers. However, N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has some limitations. It is an irreversible inhibitor, which means that it can only be used for studying the initial stages of protease activity. In addition, N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF can inhibit other enzymes that contain a serine residue in their active site, which can lead to off-target effects.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF. One area of interest is the development of new protease inhibitors that are more potent and selective than N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF. Another area of interest is the use of N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF in combination with other inhibitors to study the function of multiple proteases in biological systems. Finally, there is a need for more research on the physiological effects of N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF, particularly in vivo studies that can help to elucidate the role of serine proteases in various biological processes.

Synthesis Methods

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF can be synthesized by reacting 4-acetamidophenol with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction produces N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF and triethylammonium chloride as a byproduct. The purity of the synthesized N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF can be increased by recrystallization from ethanol.

Scientific Research Applications

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has been widely used in scientific research as a protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, inflammation, and cancer. N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has also been used to inhibit serine proteases in vitro and in vivo, which has helped to elucidate the function of these proteases in various biological systems.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-10-11-24-18-9-5-7-16(13-18)19(22)20-17-8-4-6-15(12-17)14(2)21/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRZTGCPWQPYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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